Barium silicide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

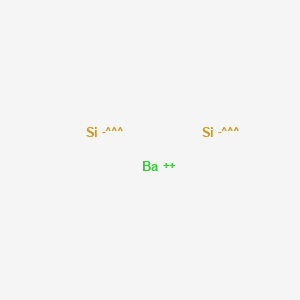

Barium silicide is a compound composed of barium and siliconThis compound exists in different stoichiometries, such as barium monosilicide (BaSi) and barium disilicide (BaSi₂), each with unique properties and applications .

Métodos De Preparación

Barium silicide can be synthesized through several methods. One common approach is the vapor phase conversion method, where silicon nanowire arrays are converted to this compound nanowires by reacting with barium vapor at high temperatures (around 930°C) . Another method involves high-dose ion implantation of barium ions into silicon substrates, followed by annealing . Industrial production methods may include magnetron sputtering and molecular beam epitaxy, although these techniques can be costly .

Análisis De Reacciones Químicas

Barium silicide undergoes various chemical reactions, including oxidation and reduction. For instance, it can react with oxygen to form barium oxide and silicon dioxide. The compound is also known to react with acids, releasing hydrogen gas and forming barium salts and silicon compounds. Common reagents used in these reactions include oxygen, acids, and other oxidizing or reducing agents .

Aplicaciones Científicas De Investigación

Barium silicide has several scientific research applications. In the field of solar energy, it is used to create nanowire arrays for potential solar cell applications due to its high light absorption coefficient and carrier mobility . It is also studied for its potential use in thermoelectric materials, which can convert waste heat into electricity . Additionally, this compound is explored for its applications in electronics, such as low-resistance contacts and elements of silicon integrated circuits .

Mecanismo De Acción

The mechanism of action of barium silicide in its applications is primarily based on its semiconducting properties. The compound has direct and indirect bandgaps, which allow it to absorb and convert light into electrical energy efficiently . In thermoelectric applications, its ability to conduct electricity while maintaining a temperature gradient is crucial for converting heat into electrical energy .

Comparación Con Compuestos Similares

Barium silicide can be compared with other silicides, such as magnesium silicide (Mg₂Si), calcium silicide (CaSi₂), and strontium silicide (SrSi₂). These compounds share similar properties, such as high melting points and semiconducting behavior. this compound is unique due to its specific bandgap values and high carrier mobility, making it particularly suitable for solar and thermoelectric applications .

Propiedades

Número CAS |

12009-35-7 |

|---|---|

Fórmula molecular |

BaSi2 |

Peso molecular |

193.50 g/mol |

InChI |

InChI=1S/Ba.2Si/q+2;2*-1 |

Clave InChI |

SLZXMZVNEHADNR-UHFFFAOYSA-N |

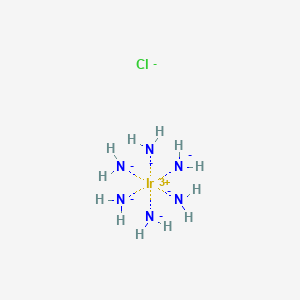

SMILES canónico |

[Si-].[Si-].[Ba+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)